molecular formula C26H26N4O3 B11588478 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11588478
M. Wt: 442.5 g/mol
InChI Key: JNAJTJADVLNFGB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidine core. The structure features two 4-methoxybenzyl groups attached via amino and imino linkages at positions 2 and 3, respectively, and a methyl substituent at position 7. The (E)-configuration of the imino group ensures planarity, influencing its electronic and steric properties.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-3-[(4-methoxyphenyl)methyliminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C26H26N4O3/c1-18-5-4-14-30-25(18)29-24(28-16-20-8-12-22(33-3)13-9-20)23(26(30)31)17-27-15-19-6-10-21(32-2)11-7-19/h4-14,17,28H,15-16H2,1-3H3

InChI Key

JNAJTJADVLNFGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with a suitable pyrido[1,2-a]pyrimidin-4-one precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)amino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds have been synthesized and studied for comparative analysis:

Compound Name Key Structural Differences Key Properties/Applications
2-[(4-Methylbenzyl)amino]-3-{(E)-[(4-methylbenzyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Methoxy → methyl substituents on benzyl groups Reduced electron-donating effects; altered solubility and bioavailability.
9-Methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4-Methoxybenzyl → phenethyl groups Enhanced lipophilicity; potential CNS activity due to increased blood-brain barrier penetration.
2-[(2-Hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Thioxo-thiazolidinone moiety replaces imino group; Z-configuration Improved hydrogen-bonding capacity; potential antimicrobial or kinase-inhibitory activity.

Physicochemical and Pharmacological Comparisons

  • Solubility : Methoxy groups confer moderate aqueous solubility, whereas phenethyl-substituted derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane permeability but limiting solubility.
  • Biological Activity: Analgesic Activity: Pyrido[1,2-a]pyrimidin-4-ones with benzylamide substituents (e.g., N-(benzyl)-2-hydroxy-9-methyl-4-oxo derivatives) show consistent analgesic effects in the "acetic acid writhings" model, suggesting bioisosterism with 4-hydroxyquinolin-2-one nuclei . Antimicrobial Potential: Thioxo-thiazolidinone derivatives (e.g., ) demonstrate enhanced activity against Gram-positive bacteria due to sulfur-mediated interactions with bacterial membranes.

Key Observations:

  • The target compound exhibits superior kinase inhibition compared to methyl-substituted analogues, likely due to methoxy-induced electronic effects .
  • Thioxo-thiazolidinone derivatives show distinct activity profiles, emphasizing the role of heterocyclic modifications .

Biological Activity

The compound 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused bicyclic structure. Its structure can be represented as follows:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2

This indicates the presence of methoxy and benzyl substituents, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrido[1,2-a]pyrimidin derivatives. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells. This suggests that the compound may also exhibit similar properties, potentially acting as an antitumor agent by disrupting microtubule dynamics and inducing apoptosis in cancerous cells .

Enzyme Inhibition

The compound's structure suggests it might interact with various enzymes. Enzyme inhibition studies on related compounds have demonstrated significant activity against acetylcholinesterase (AChE) and urease. For example, some derivatives exhibited IC50 values as low as 0.63μM0.63\mu M against AChE . Given the structural similarities, it is plausible that our compound could also serve as an effective inhibitor of these enzymes.

Binding Affinity Studies

Docking studies performed on similar compounds indicate their ability to bind effectively to target proteins such as bovine serum albumin (BSA). This binding affinity is crucial for understanding the pharmacokinetics and bioavailability of the compound in biological systems .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activities of related pyrido[1,2-a]pyrimidin compounds. For instance:

  • Anticancer Assays : Compounds showed significant inhibition of cancer cell proliferation in various cell lines.
  • Enzyme Inhibition Assays : Compounds demonstrated varying degrees of inhibition against AChE and urease with promising IC50 values.

In Vivo Studies

While specific in vivo studies on this compound are lacking, analogous compounds have shown favorable results in animal models for cancer treatment and enzyme inhibition. These studies are essential for establishing the therapeutic index and safety profile before clinical applications.

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